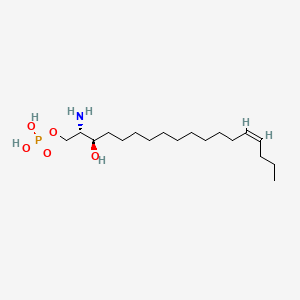

Sphingosine-1-phosphate (d18:1(14Z))

Beschreibung

BenchChem offers high-quality Sphingosine-1-phosphate (d18:1(14Z)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sphingosine-1-phosphate (d18:1(14Z)) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H38NO5P |

|---|---|

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

[(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,17-18,20H,2-3,6-16,19H2,1H3,(H2,21,22,23)/b5-4-/t17-,18+/m0/s1 |

InChI-Schlüssel |

ZCDSBTUVYZHMTN-JTDRTSHGSA-N |

Isomerische SMILES |

CCC/C=C\CCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O |

Kanonische SMILES |

CCCC=CCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sphingosine-1-Phosphate (d18:1): An In-Depth Technical Guide to its Core Biological Functions

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid that plays a pivotal role in a myriad of physiological and pathological processes.[1][2] Synthesized by the phosphorylation of sphingosine, S1P acts as both an intracellular second messenger and an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), designated S1P1-5.[1][3] This dual functionality allows S1P to influence a wide array of cellular responses, including cell proliferation, survival, migration, and differentiation.[4][5] Its involvement is crucial in the cardiovascular, immune, and nervous systems, and its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and fibrosis.[6][7][8]

This technical guide provides a comprehensive overview of the core biological functions of the well-characterized d18:1 isoform of S1P. It is important to note that while the user specified the (14Z) isomer of S1P (d18:1), the vast majority of the existing scientific literature pertains to the more common and extensively studied (4E)-isomer. Specific research on the biological functions of the (14Z)-isomer is currently limited. Therefore, this document will focus on the established roles of S1P (d18:1), offering a foundational understanding that is essential for any investigation into specific isomers.

S1P Metabolism and Homeostasis

The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis and degradation. S1P is generated from the phosphorylation of sphingosine, a reaction catalyzed by two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[3] Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase.[3] This metabolic equilibrium, often referred to as the "sphingolipid rheostat," determines the balance between the pro-apoptotic effects of ceramide and sphingosine and the pro-survival signals of S1P.[3]

Quantitative Data on S1P (d18:1) Activity

The following tables summarize key quantitative data related to the biological activity of S1P (d18:1).

Table 1: Receptor Binding and Activation

| Receptor | Ligand | Assay Type | Value | Reference |

| S1P1 | S1P (d18:1) | IC50 | ~20 nM | [9] |

| S1P2 | S1P (d18:1) | EC50 | 8 nM | [10] |

| S1P3 | S1P (d18:1) | EC50 | 11 nM | [10] |

| S1P1 | [33P]-S1P | Binding Affinity | - | [11] |

Table 2: Physiological Concentrations of S1P (d18:1)

| Biological Matrix | Species | Concentration | Reference |

| Plasma | Human | 0.1 - 1 µM | [12] |

| Lymph | - | 0.1 - 1 µM | [12] |

Core Biological Functions and Signaling Pathways

S1P exerts its pleiotropic effects primarily through its interaction with the five S1P receptors (S1P1-5). The differential expression of these receptors on various cell types, coupled with their distinct G protein-coupling specificities, dictates the cellular response to S1P.[3][13]

Immune System Regulation

S1P is a master regulator of immune cell trafficking.[2] A concentration gradient of S1P exists between the blood and lymphoid organs, which is essential for the egress of lymphocytes from lymph nodes and the thymus into circulation.[2] This process is predominantly mediated by the S1P1 receptor expressed on lymphocytes.[12] Modulation of S1P1 is a key therapeutic strategy for autoimmune diseases like multiple sclerosis.

Cardiovascular System Function

In the cardiovascular system, S1P plays a critical role in angiogenesis, vascular stability, and the regulation of endothelial barrier function.[2][14] S1P1 signaling in endothelial cells promotes cell-cell adhesion and barrier integrity.[13] S1P can also influence heart rate and contractility, with S1P3 being implicated in these effects.[14]

Role in Cancer

The S1P signaling axis is frequently dysregulated in cancer, contributing to tumor growth, angiogenesis, and metastasis.[6] Cancer cells can upregulate SphK1, leading to increased S1P production.[6] This S1P can then act in an autocrine or paracrine manner to promote cancer cell survival and migration.[3]

Key Signaling Pathways

The binding of S1P to its receptors initiates a cascade of intracellular signaling events. The primary downstream pathways include:

-

PI3K/Akt Pathway: Activation of this pathway, particularly downstream of S1P1, promotes cell survival and proliferation.[5][10]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and migration and is activated by multiple S1P receptors.[15][16]

-

STAT3 Pathway: S1P signaling, particularly through S1P1 and S1P2, can lead to the activation of the transcription factor STAT3, which is crucial in inflammation and cancer.[2][6]

-

RhoA Pathway: S1P2 and S1P3 can couple to G12/13 proteins to activate the small GTPase RhoA, which regulates cytoskeletal dynamics and cell migration.[17]

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

Quantification of S1P by LC-MS/MS

1. Sample Preparation (from Plasma/Serum):

-

To 100 µL of plasma or serum, add a known amount of an internal standard (e.g., C17-S1P or d7-S1P).

-

Add 3 volumes of ice-cold methanol to precipitate proteins.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the lipid extract.

2. Liquid Chromatography Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: water with 0.1% formic acid; Solvent B: methanol with 0.1% formic acid).

-

The gradient should be optimized to achieve good separation of S1P from other lipids.

3. Mass Spectrometry Detection:

-

Utilize a tandem mass spectrometer (e.g., triple quadrupole) operating in multiple reaction monitoring (MRM) mode.

-

Set the instrument to detect the specific precursor-to-product ion transitions for S1P and the internal standard. For S1P (d18:1), this is typically m/z 380.3 -> 264.3.

4. Quantification:

-

Generate a standard curve using known concentrations of S1P.

-

Quantify the amount of S1P in the biological sample by comparing the peak area ratio of the endogenous S1P to the internal standard against the standard curve.

S1P Receptor Binding Assay ([33P]-S1P Competition Assay)

1. Membrane Preparation:

-

Use cell lines overexpressing a specific S1P receptor subtype (e.g., CHO cells).

-

Homogenize the cells and prepare a membrane fraction by differential centrifugation.

2. Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a constant concentration of [33P]-S1P (radiolabeled S1P), and varying concentrations of the unlabeled competitor ligand (e.g., S1P (d18:1) or a test compound).

-

Incubate at room temperature to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound [33P]-S1P from the unbound radioligand.

-

Wash the filters to remove non-specific binding.

4. Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Conclusion

Sphingosine-1-phosphate (d18:1) is a multifaceted signaling molecule with profound implications for human health and disease. Its intricate network of receptors and downstream signaling pathways provides numerous potential targets for therapeutic intervention. While the biological functions of the common (4E)-isomer of S1P (d18:1) are well-documented, further research is warranted to elucidate the specific roles of other isomers, such as (14Z)-S1P (d18:1), which may unveil novel biological activities and therapeutic opportunities. This guide serves as a foundational resource for researchers and drug development professionals seeking to understand and target the complex biology of S1P.

References

- 1. Stat3-induced S1PR1 expression is critical for persistent Stat3 activation in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate enhances satellite cell activation in dystrophic muscles through a S1PR2/STAT3 signaling pathway. – CIRM [cirm.ca.gov]

- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-Phosphate Links Persistent STAT3 Activation, Chronic Intestinal Inflammation, and Development of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S1P/S1P2 Signaling Axis Regulates Both NLRP3 Upregulation and NLRP3 Inflammasome Activation in Macrophages Primed with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]

- 9. S1P Signaling Pathways in Pathogenesis of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S1P2 receptor regulation of sphingosine-1-phosphate effects on conventional outflow physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine 1-Phosphate and Its G Protein-Coupled Receptors Constitute a Multifunctional Immunoregulatory System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingosine-1-phosphate signaling and biological activities in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of sphingosine 1-phosphate level and MAPK/ERK signaling in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sphingosine 1-phosphate activates Erk-1/-2 by transactivating epidermal growth factor receptor in rat-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Sphingosine-1-Phosphate in Immune Cell Trafficking

A Note on the Specific Isomer S1P (d18:1(14Z))

This guide addresses the pivotal role of Sphingosine-1-Phosphate (S1P) in the trafficking of immune cells, a critical process for immune surveillance and response. The user specifically requested information on the atypical isomer S1P (d18:1(14Z)), which features a cis double bond at the 14-15 position of its carbon chain.

Following a comprehensive review of available scientific literature, it is important to state that there is currently a significant lack of specific data on the role of S1P (d18:1(14Z)) in immune cell trafficking. Research in the field has overwhelmingly focused on the canonical and most abundant form, S1P (d18:1), which possesses a trans double bond at the 4-5 position ((4E)-S1P). While the study of atypical S1Ps with varying chain lengths (e.g., d16:1, d20:1) is an emerging area, the specific functions of positional and geometric isomers like (14Z) remain largely uncharacterized.[1]

Therefore, this document will provide a detailed technical overview of the well-established role of the canonical S1P (d18:1) in immune cell trafficking. This will serve as a foundational guide for researchers, scientists, and drug development professionals, covering the core principles, signaling pathways, quantitative data, and experimental methodologies that define our current understanding of this critical signaling molecule.

Introduction: The S1P Gradient and Immune Cell Egress

Sphingosine-1-Phosphate is a bioactive sphingolipid metabolite that functions as a potent signaling molecule in numerous physiological processes, including vascular development, inflammation, and immunity.[2][3] A central paradigm in its immunoregulatory function is the maintenance of an S1P concentration gradient between lymphoid tissues and circulatory fluids like blood and lymph.[4][5]

Lymphoid organs, where lymphocytes are activated, maintain very low nanomolar concentrations of S1P due to the high activity of the degrading enzyme S1P lyase.[6][7] In contrast, blood and lymph have high S1P concentrations (in the high nanomolar to low micromolar range), largely contributed by erythrocytes and endothelial cells.[5] This steep gradient is the primary driving force for the egress of mature lymphocytes from the thymus and secondary lymphoid organs (SLOs) into circulation, a process essential for immune surveillance.[2][3]

S1P Metabolism and Gradient Formation

The S1P gradient is meticulously controlled by the spatial organization of S1P synthesis and degradation.

-

Synthesis : S1P is generated intracellularly from sphingosine through phosphorylation by two sphingosine kinases, SphK1 and SphK2.[7] SphK1 is primarily located in the cytoplasm and can be activated by various stimuli to produce S1P.[4]

-

Export : Once synthesized, S1P can be exported out of the cell by specific transporters, such as spinster homolog 2 (Spns2), to act in an autocrine or paracrine fashion.[3]

-

Degradation : Intracellularly, S1P can be either irreversibly cleaved by S1P lyase into ethanolamine phosphate and hexadecenal or dephosphorylated back to sphingosine by S1P phosphatases.[3][7] The high expression of S1P lyase within lymphoid tissues is critical for maintaining low local S1P levels.[6]

The S1P-S1PR1 Axis in Lymphocyte Trafficking

The effects of extracellular S1P are mediated by a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[8] S1PR1 is the most critical receptor for lymphocyte egress.[9] T and B cells dynamically regulate S1PR1 expression on their surface.

When lymphocytes reside in SLOs, they upregulate S1PR1, making them sensitive to the S1P gradient. To exit, lymphocytes migrate towards the high S1P concentration in the efferent lymph, a process mediated by S1PR1 activation.[3] Upon entering the S1P-rich circulation, S1PR1 is internalized, rendering the lymphocytes temporarily insensitive to the S1P gradient and allowing them to circulate through the body. The drug Fingolimod (FTY720) , a functional antagonist, works by binding to S1PR1, leading to its profound internalization and degradation, thus trapping lymphocytes in the lymph nodes.[3][10]

S1PR1 Signaling Pathway

Activation of S1PR1 on a lymphocyte by S1P primarily couples to the Gαi heterotrimeric G protein.[11] This initiates a signaling cascade that promotes cell migration and overcomes local retention signals within the lymph node.

-

G-protein Activation : S1P binding induces a conformational change in S1PR1, leading to the dissociation of Gαi from the Gβγ subunit.

-

Downstream Effectors : The activated Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunit activates pathways including Phosphoinositide 3-kinase (PI3K) and the small GTPase Rac.

-

Cytoskeletal Rearrangement : Activation of the PI3K-Rac pathway leads to cytoskeletal rearrangements, promoting the formation of lamellipodia and inducing chemotactic migration towards the S1P source.[7]

Quantitative Data

The potency of S1P and its analogs is typically quantified by their binding affinity (Ki or Kd) or their ability to elicit a functional response (EC50 for agonists, IC50 for antagonists). The data below is for the canonical S1P (d18:1) and the active phosphorylated form of Fingolimod, (S)-FTY720-P.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| S1P (d18:1) | S1PR1 | Gi Dissociation | EC50 | 0.28 ± 0.03 | [11][12] |

| S1P (d18:1) | S1PR1 | S1P1 Redistribution | EC50 | ~25 | [10] |

| (S)-FTY720-P | S1PR1 | Gi Dissociation | EC50 | 0.08 ± 0.01 | [11][12] |

Table 1: Potency of S1PR1 Agonists. Data represent the concentration required for a half-maximal response in functional assays.

Key Experimental Protocols

Studying the S1P/S1PR1 axis involves a range of in vitro and in vivo techniques to measure receptor binding, downstream signaling, and physiological outcomes.

G-Protein Dissociation Assay (BRET-based)

This assay measures the activation of the G-protein upon receptor binding by an agonist.

-

Principle : Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the proximity of Gα and Gβγ subunits. Cells are co-transfected with constructs for the S1P receptor, Gα fused to a BRET donor (e.g., Renilla Luciferase), and Gγ fused to a BRET acceptor (e.g., YFP).

-

Methodology :

-

Transfected cells are plated in a microplate.

-

The luciferase substrate (e.g., coelenterazine) is added.

-

A baseline BRET signal is measured. The close proximity of the luciferase-tagged Gα and YFP-tagged Gγ in the inactive G-protein trimer results in a high BRET signal.

-

The agonist (e.g., S1P) is added at various concentrations.

-

Agonist binding to the receptor causes the dissociation of Gα from Gβγ, leading to a decrease in the BRET signal.

-

The change in BRET signal is plotted against the agonist concentration to determine the EC50 value.[11][12]

-

S1PR1 Redistribution (Internalization) Assay

This high-content imaging assay screens for S1PR1 agonists by monitoring their ability to induce receptor internalization.

-

Principle : A cell line (e.g., U2OS) is engineered to stably express S1PR1 fused to a fluorescent protein (e.g., EGFP). In the resting state, the fusion protein is localized to the plasma membrane. Upon agonist binding, the receptor is internalized into endosomes, which appear as fluorescent puncta inside the cell.

-

Methodology :

-

Cells expressing S1PR1-EGFP are seeded in a multi-well imaging plate.

-

Test compounds (potential agonists) are added to the wells. A known agonist like S1P is used as a positive control.

-

The plate is incubated (e.g., 1 hour at 37°C) to allow for receptor internalization.

-

Cells are fixed and their nuclei are counterstained (e.g., with Hoechst stain).

-

The plate is imaged using an automated high-content imaging system.

-

Image analysis algorithms quantify the translocation of the EGFP signal from the membrane to intracellular puncta.

-

The degree of internalization is used to determine the agonist activity and potency (EC50) of the test compounds.[10]

-

In Vivo Peripheral Lymphocyte Counting

This is a crucial in vivo assay to confirm the functional consequence of S1PR1 modulation on lymphocyte trafficking.

-

Principle : S1PR1 agonists that cause receptor internalization (functional antagonism) will prevent lymphocyte egress from lymphoid organs, leading to a measurable reduction in the number of circulating lymphocytes in the peripheral blood (lymphopenia).

-

Methodology :

-

Experimental animals (typically mice) are administered the test compound orally or via injection.

-

A control group receives a vehicle solution.

-

Peripheral blood samples are collected at baseline and at various time points post-administration (e.g., 4, 8, 24 hours).

-

Total lymphocyte counts are determined for each blood sample using an automated hematology analyzer or flow cytometry.

-

A significant drop in peripheral lymphocyte count compared to the vehicle control indicates that the compound is effectively inhibiting lymphocyte egress.[10]

-

Conclusion and Future Perspectives

The S1P/S1PR1 signaling axis is a master regulator of immune cell trafficking and a validated therapeutic target for autoimmune diseases. The egress of lymphocytes from lymphoid organs is critically dependent on their ability to sense and migrate along a precisely maintained S1P gradient. While our understanding of the canonical S1P (d18:1) is robust, the biological functions of atypical isomers, including S1P (d18:1(14Z)), remain a significant knowledge gap. Future research is required to determine if these less abundant sphingolipids act as agonists, antagonists, or biased ligands at S1P receptors, and whether they play distinct roles in modulating the immune system. Elucidating the functions of the complete S1P lipidome could unveil new therapeutic opportunities for a wide range of inflammatory and autoimmune disorders.

References

- 1. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The outs and the ins of sphingosine-1-phosphate in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]

- 10. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists [mdpi.com]

- 11. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Biochemical Properties of Sphingosine-1-Phosphate (S1P) with a Focus on the Atypical Isomer (d18:1(14Z))

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a potent signaling molecule in a myriad of physiological and pathological processes.[1] While the vast majority of research has centered on the canonical S1P d18:1 isomer, characterized by a trans double bond at the 4-5 position, a diverse array of S1P species exists.[2][3] This guide addresses the biochemical properties of a specific, atypical isomer, Sphingosine-1-phosphate (d18:1(14Z)) , which features a cis double bond at the 14-15 position.[3]

Currently, detailed experimental data specifically characterizing S1P (d18:1(14Z)) is limited in publicly accessible literature. Consequently, this document provides a comprehensive overview of the well-established biochemical properties of the canonical S1P (d18:1), which serves as the foundational framework for initiating studies on its atypical isomers. We will delineate its synthesis, degradation, and signaling pathways, present quantitative data in structured tables, and provide detailed experimental protocols. The structural differences between the canonical and the (d18:1(14Z)) isomer are expected to influence their receptor binding affinities and downstream signaling, underscoring the necessity for direct empirical investigation of the atypical isomer.

Physicochemical Properties

The defining feature of Sphingosine-1-phosphate (d18:1(14Z)) is its unique molecular geometry. Unlike the more prevalent S1P (d18:1), which possesses a trans double bond in proximity to its polar head group, the (d18:1(14Z)) isomer has a cis-configured double bond located further down its hydrophobic tail.[3] This structural nuance likely alters the molecule's overall shape, potentially impacting its interaction with receptors and enzymes.

Table 1: Physicochemical Properties of Sphingosine-1-Phosphate

| Property | Value | Reference |

| Molecular Formula | C18H38NO5P | [3] |

| Formula Weight | 379.5 g/mol | [3] |

| Formal Name | (2S,3R,Z)-2-amino-3-hydroxyoctadec-14-en-1-yl dihydrogen phosphate | [3] |

| Synonyms | S1P (d18:1(14Z)) | [3] |

| Purity | ≥95% (Commercially available) | [3] |

| Formulation | Crystalline solid | [3] |

| Solubility | 0.3 M NaOH: 4 mg/ml | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years | [3] |

Biosynthesis and Degradation

The metabolic pathways of S1P are tightly regulated to maintain a precise concentration gradient between cellular interiors and the extracellular environment.[4] While specific enzymatic efficiencies for the (d18:1(14Z)) isomer are yet to be determined, the general enzymatic machinery is expected to be conserved.

Biosynthesis: S1P is generated from sphingosine through the action of two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1] Sphingosine itself is derived from the deacylation of ceramide by ceramidases.[1]

Degradation: The concentration of S1P is controlled through two primary mechanisms:

-

Dephosphorylation: S1P can be reversibly dephosphorylated back to sphingosine by S1P-specific phosphatases (SPP1 and SPP2) and other non-specific lipid phosphatases.[1][5]

-

Irreversible Cleavage: S1P lyase irreversibly degrades S1P into phosphoethanolamine and hexadecenal, which is the sole pathway for the catabolism of the sphingoid base in mammals.[1][5]

Blood platelets are a significant source of extracellular S1P, as they have high SphK activity and lack S1P lyase.[6]

Figure 1: Simplified metabolic pathway of Sphingosine-1-Phosphate.

Signaling Pathways

S1P exerts its biological effects by acting as a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[4][7] These receptors are expressed in various cell types and couple to different G proteins, leading to a wide range of cellular responses.[4] The specific binding affinities and activation potentials of S1P (d18:1(14Z)) for each receptor subtype are unknown but are of significant interest for future research.

Table 2: S1P Receptor G-Protein Coupling and Downstream Effectors

| Receptor | G-Protein Coupling | Key Downstream Effectors | Cellular Responses | Reference |

| S1P1 | Gαi | PI3K, Akt, Rac | Cell migration, proliferation, survival, immune cell trafficking | [4] |

| S1P2 | Gαi, Gαq, Gα12/13 | Rho, PLC | Inhibition of cell migration, regulation of cell shape | [4] |

| S1P3 | Gαi, Gαq, Gα12/13 | Rho, PLC, Ca2+ mobilization | Proliferation, inflammation, vascular permeability | [4] |

| S1P4 | Gαi, Gα12/13 | - | Lymphoid and hematopoietic cell function | [7] |

| S1P5 | Gαi, Gα12/13 | - | Natural killer cell trafficking, oligodendrocyte function | [7] |

Activation of these pathways regulates fundamental processes such as cell proliferation, angiogenesis, migration, and immune cell trafficking.[7]

Figure 2: Generalized S1P receptor signaling cascade.

Quantitative Data

The following tables summarize key quantitative data for the canonical S1P (d18:1). It is crucial to note that these values may differ for the (d18:1(14Z)) isomer.

Table 3: Receptor Activation Data for S1P (d18:1)

| Receptor | Cell Line | Assay | EC50 / IC50 | Reference |

| S1P1 | TAg-Jurkat | Ca2+ Mobilization | - | [8] |

| S1P2 | TAg-Jurkat | Ca2+ Mobilization | 8 nM | [8] |

| S1P3 | TAg-Jurkat | Ca2+ Mobilization | 11 nM | [8] |

| S1P1 | CHO | [33P]-S1P Binding | IC50 ≈ 20 nM | [9] |

Table 4: Endogenous Concentrations of S1P (d18:1)

| Biological Matrix | Species | Concentration Range | Reference |

| Plasma | Human, Rat | <10.2 ng/mL | [10] |

| Serum | Human | 100.0 - 284.4 nM | [10] |

Experimental Protocols

The quantification of S1P species is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[11] The following protocols are standard for the analysis of S1P and would be applicable for the study of the (d18:1(14Z)) isomer, potentially with modifications to chromatographic separation conditions to resolve the different isomers.

S1P Extraction from Plasma/Serum

This protocol is adapted for the extraction of S1P from plasma or serum samples.

Materials:

-

Plasma or serum samples

-

Internal standard (e.g., C17-S1P)

-

Methanol (MeOH), HPLC grade

-

Chloroform (CHCl3), HPLC grade

-

18.5% HCl

-

Phosphate-buffered saline (PBS)

Procedure:

-

Transfer a known volume (e.g., 50-200 µL) of plasma or serum into a glass centrifuge tube.

-

Adjust the volume to 1 mL with PBS.

-

Add 10 µL of the internal standard (e.g., 10 µM C17-S1P in MeOH).

-

Add 300 µL of 18.5% HCl.

-

Add 1 mL of MeOH and 2 mL of CHCl3.

-

Vortex the mixture for 10 minutes at maximum speed.

-

Centrifuge at 1,900 x g for 3 minutes to separate the phases.

-

Carefully transfer the lower organic (CHCl3) phase to a new glass tube.

-

Add another 2 mL of CHCl3 to the remaining aqueous phase, vortex, and centrifuge again.

-

Combine the second organic phase with the first.

-

Evaporate the pooled organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 100 µL of MeOH:CHCl3, 4:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Quantification of S1P

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate S1P from other lipids

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 35-40°C

MS/MS Conditions (Example):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

S1P (d18:1): Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard (e.g., C17-S1P): Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimization: Ion spray voltage, collision energy, and other source parameters should be optimized for maximum sensitivity.

Figure 3: General experimental workflow for S1P quantification by LC-MS/MS.

Conclusion and Future Directions

Sphingosine-1-phosphate (d18:1(14Z)) represents an understudied member of the S1P family of signaling lipids. Its unique structural configuration, with a cis double bond at the 14-15 position, distinguishes it from the canonical S1P (d18:1) and suggests potentially novel biochemical properties and biological functions. While a comprehensive understanding of this specific isomer is currently lacking, the extensive knowledge of canonical S1P provides a robust framework for future investigations.

Key areas for future research include:

-

Receptor Binding Affinity Studies: Determining the binding constants of S1P (d18:1(14Z)) for each of the five S1P receptors is essential to understand its signaling potential.

-

Enzyme Kinetics: Investigating the efficiency of Sphingosine Kinases, S1P Phosphatases, and S1P Lyase in metabolizing this isomer will shed light on its regulation.

-

Cellular Signaling Assays: Comparing the downstream signaling events triggered by S1P (d18:1(14Z)) versus the canonical isomer will reveal any functional differences.

-

Development of Analytical Standards: High-purity, certified standards of S1P (d18:1(14Z)) are necessary for accurate quantification in biological systems.

Elucidating the specific biochemical properties of S1P (d18:1(14Z)) will not only broaden our understanding of sphingolipid biology but may also open new avenues for the development of more selective and potent therapeutic agents targeting the S1P signaling axis.

References

- 1. Quality Control of Serum and Plasma by Quantification of (4E,14Z)-Sphingadienine-C18-1-Phosphate Uncovers Common Preanalytical Errors During Handling of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate: synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Novel Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies, data analysis, and biological context essential for the discovery and characterization of novel sphingolipids. These complex lipids are not merely structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Their dysregulation is implicated in numerous diseases, making them a fertile area for therapeutic intervention.

Data Presentation: Quantitative Analysis of Sphingolipids

The precise quantification of sphingolipid species across different biological matrices is fundamental to understanding their physiological and pathological roles. The following tables summarize representative concentrations of various sphingolipids in human plasma and different mammalian tissues. These values can serve as a baseline for comparative studies.

Table 1: Sphingolipid Concentrations in Human Plasma

| Sphingolipid Class | Species | Concentration (nmol/mL) | Reference |

| Ceramides (Cer) | Total Cer | 3.363 ± 1.478 | [1] |

| C16:0 | 65.0 ± 26.9 (pmol/mL) | [1] | |

| C18:0 | 45.4 ± 28.2 (pmol/mL) | [1] | |

| C24:0 | 1998 ± 994 (pmol/mL) | [1] | |

| C24:1 | 524 ± 265 (pmol/mL) | [1] | |

| Sphingomyelins (SM) | Total SM | 87.446 ± 23.734 | [1] |

| C16:0 | 24287 ± 6963 (pmol/mL) | [1] | |

| C18:0 | 7374 ± 2526 (pmol/mL) | [1] | |

| C24:0 | 8620 ± 3189 (pmol/mL) | [1] | |

| C24:1 | 15654 ± 5090 (pmol/mL) | [1] | |

| Hexosylceramides (HexCer) | Total HexCer | 4.622 ± 2.725 | [1] |

| Dihydroceramides (dhCer) | Total dhCer | Decreased in centenarians | [2] |

| Gangliosides | Total Gangliosides | Increased in centenarians | [2] |

| Sphingosines (Sph) | Total Sph | Unaltered with age | [2] |

| Sulfatides | Total Sulfatides | Unaltered with age | [2] |

Table 2: Ceramide and Sphingomyelin Concentrations in Mammalian Tissues

| Tissue | Lipid Class | Predominant Species | Key Observations | Reference |

| Brain | Ceramide | C18:0, C24:0, C24:1 | High abundance of C18:0 | [3] |

| Sphingomyelin | C18:0 | High abundance of C18:0 | [3] | |

| Liver | Ceramide | C24:0, C24:1 | - | [3] |

| Sphingomyelin | C16:0 | - | [3] | |

| Adipose Tissue | Ceramide | C24:0, C24:1 | - | [3] |

| Sphingomyelin | C16:0 | - | [3] | |

| Blood Serum | Ceramide | C24:0, C24:1 | - | [3] |

| Sphingomyelin | C16:0 | - | [3] |

Experimental Protocols: Methodologies for Sphingolipid Analysis

The accurate analysis of sphingolipids requires robust and validated experimental protocols. This section details the key steps from sample preparation to data acquisition.

Sphingolipid Extraction from Biological Matrices

Objective: To efficiently extract a broad range of sphingolipids from complex biological samples while minimizing degradation and contamination.

Protocol for Cultured Cells:

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis and Internal Standard Spiking: Add ice-cold methanol containing a known amount of a suitable internal standard mixture (e.g., C17-sphingolipid standards).

-

Extraction: Scrape cells and transfer the suspension to a glass tube. Add chloroform and vortex vigorously.

-

Phase Separation: Add water and centrifuge to separate the aqueous and organic phases.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.[4][5]

Protocol for Plasma:

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: To a measured volume of plasma, add the internal standard mixture.

-

Protein Precipitation and Lipid Extraction: Add methanol and vortex to precipitate proteins. Then, add chloroform and vortex.

-

Phase Separation: Centrifuge to separate the phases.

-

Collection and Drying: Transfer the supernatant (containing lipids) to a new tube and dry under nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase for analysis.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate, identify, and quantify individual sphingolipid species with high sensitivity and specificity.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Separation (Example using Reversed-Phase Chromatography):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

-

Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute sphingolipids based on their hydrophobicity.

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for most sphingolipids.

-

Acquisition Mode:

-

Targeted Analysis: Multiple Reaction Monitoring (MRM) is employed for the quantification of known sphingolipids. This involves selecting a specific precursor ion and a characteristic product ion for each analyte.

-

Untargeted Analysis (Discovery): Full scan mode is used to acquire data for all ions within a specified mass range. Product ion scans are then performed on selected precursor ions to obtain fragmentation patterns for structural elucidation.[4][5]

-

Visualization of Workflows and Pathways

Visualizing complex biological and experimental processes is crucial for clear communication and understanding. The following diagrams, generated using the DOT language, illustrate key aspects of novel sphingolipid discovery and their signaling roles.

Experimental Workflow for Sphingolipidomics

Caption: A generalized workflow for the discovery and characterization of novel sphingolipids.

De Novo Sphingolipid Biosynthesis and Metabolism

Caption: Key pathways in sphingolipid metabolism, including de novo synthesis and the salvage pathway.

C16-Ceramide Induced Apoptotic Signaling Pathway

References

- 1. ebm-journal.org [ebm-journal.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The fatty acids of sphingomyelins and ceramides in mammalian tissues and cultured cells: Biophysical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular and Extracellular Actions of S1P (d18:1(14Z))

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine-1-phosphate (S1P) is a pivotal bioactive lipid mediator implicated in a vast array of physiological and pathological processes. Its actions are dichotomous, occurring both extracellularly through a family of five G protein-coupled receptors (S1PRs) and intracellularly via receptor-independent mechanisms. While the canonical form, S1P (d18:1) with a trans double bond at the 4-5 position, has been extensively studied, the specific actions of its atypical isomer, S1P (d18:1(14Z)), which possesses a cis double bond at the 14-15 position, remain largely uncharacterized. This technical guide provides a comprehensive overview of the known intracellular and extracellular actions of S1P, with a primary focus on the well-documented activities of the canonical S1P (d18:1) as a foundational framework. It will also clearly delineate the structural distinction of S1P (d18:1(14Z)) and underscore the current knowledge gap, thereby highlighting critical areas for future research and therapeutic development.

Introduction: The Dual Life of Sphingosine-1-Phosphate

Sphingosine-1-phosphate is a product of sphingolipid metabolism, generated by the phosphorylation of sphingosine by two isoenzymes, sphingosine kinase 1 and 2 (SphK1 and SphK2).[1] S1P plays a critical role in regulating fundamental cellular processes such as proliferation, survival, migration, and differentiation.[2] Its signaling capabilities are executed through two distinct modes of action:

-

Extracellular Signaling: S1P is secreted from cells and acts as a ligand for the S1P receptors (S1P1-5), initiating a cascade of intracellular events.[3]

-

Intracellular Signaling: S1P can also function as a second messenger within the cell, directly interacting with and modulating the activity of various intracellular proteins.[3][4]

Spotlight on an Atypical Isomer: S1P (d18:1(14Z))

The focus of this guide is the atypical isomer S1P (d18:1(14Z)). Its structural distinction from the canonical S1P (d18:1) lies in the position and stereochemistry of the double bond within its C18 backbone:

-

Canonical S1P (d18:1): Features a trans double bond at the C4-C5 position.

-

Atypical S1P (d18:1(14Z)): Contains a cis double bond at the C14-C15 position.

This seemingly subtle structural variance can have profound implications for the molecule's three-dimensional conformation, and consequently, its interaction with binding partners. While research on S1P (d18:1(14Z)) is nascent, this guide will provide the necessary context from the well-studied canonical S1P to inform future investigations into this intriguing isomer.

Extracellular Actions: S1P as a Ligand for S1P Receptors

The most well-characterized actions of S1P are its extracellular effects mediated by the S1P receptors 1-5 (S1P1-5). These receptors are expressed in various tissues and cell types, and their activation leads to a plethora of cellular responses.

S1P Receptor Signaling Cascades

Upon binding of extracellular S1P, S1PRs couple to various heterotrimeric G proteins (Gαi, Gαq, Gα12/13), which in turn activate a diverse array of downstream signaling pathways.

Quantitative Data on S1P Receptor Interactions

The following table summarizes key quantitative parameters for the interaction of canonical S1P (d18:1) with its receptors. It is hypothesized that the altered stereochemistry of S1P (d18:1(14Z)) will impact these values.

| Receptor | G Protein Coupling | S1P (d18:1) EC50 (nM) | Key Physiological Roles |

| S1P₁ | Gαi | 8 | Lymphocyte egress, endothelial barrier function |

| S1P₂ | Gαq, Gα12/13, Gαi | 11 | Vascular development, hearing |

| S1P₃ | Gαq, Gα12/13, Gαi | 11 | Cardiac function, vascular permeability |

| S1P₄ | Gαi, Gα12/13 | ~50 | Immune cell trafficking, cytokine release |

| S1P₅ | Gαi, Gα12/13 | ~10 | Natural killer cell function, oligodendrocyte biology |

EC50 values are indicative and can vary based on the assay system.

Intracellular Actions: S1P as a Second Messenger

Beyond its role as an extracellular ligand, S1P has been shown to act as an intracellular signaling molecule, directly binding to and modulating the function of various proteins.[3] This receptor-independent signaling adds another layer of complexity to the biological effects of S1P.

Identified Intracellular S1P Targets

Several intracellular targets for S1P have been identified, implicating it in the regulation of gene expression, inflammation, and other fundamental cellular processes.

Key Experimental Protocols

Investigating the distinct actions of S1P (d18:1(14Z)) requires robust and specific experimental methodologies. Below are protocols for key assays in S1P research.

S1P Receptor Binding Assay (Competitive Radioligand Binding)

This assay is crucial for determining the binding affinity of S1P (d18:1(14Z)) to each of the five S1P receptors.

-

Membrane Preparation: Isolate cell membranes from stable cell lines overexpressing a single S1P receptor subtype.

-

Assay Setup: In a 96-well plate, combine the receptor-containing membranes with a known concentration of a radiolabeled S1P analog (e.g., [³H]-S1P) and a serial dilution of unlabeled S1P (d18:1(14Z)).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate receptor-bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on each filter.

-

Data Analysis: Determine the IC50 value, which can be converted to a Ki (binding affinity) value.

Quantification of Intracellular S1P (d18:1(14Z)) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of lipids from biological samples.

-

Sample Preparation: Homogenize cells or tissues and perform a lipid extraction, typically using a biphasic solvent system (e.g., Bligh-Dyer).

-

Internal Standard: Add a known quantity of a stable isotope-labeled internal standard (e.g., S1P d18:1-d7) to each sample.

-

Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify S1P (d18:1(14Z)) and the internal standard.

-

Data Analysis: Calculate the concentration of S1P (d18:1(14Z)) based on the ratio of its peak area to that of the internal standard.

Future Directions and Therapeutic Implications

The study of atypical S1P isomers like S1P (d18:1(14Z)) represents a new frontier in sphingolipid research. A thorough characterization of the intracellular and extracellular actions of this molecule is imperative.

Key areas for future investigation include:

-

Comparative Receptor Pharmacology: Directly comparing the binding affinities and functional activities of S1P (d18:1(14Z)) and S1P (d18:1) at all five S1P receptors.

-

Identification of Novel Intracellular Targets: Utilizing unbiased screening approaches to identify intracellular proteins that preferentially bind to S1P (d18:1(14Z)).

-

In Vivo Functional Studies: Employing animal models to elucidate the physiological and pathological roles of S1P (d18:1(14Z)).

A comprehensive understanding of the unique biological profile of S1P (d18:1(14Z)) could pave the way for the development of highly selective S1P receptor modulators or drugs that target its specific intracellular actions, offering novel therapeutic strategies for a range of diseases, including autoimmune disorders, cancer, and cardiovascular diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Extracellular and intracellular actions of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Sphingosine-1-Phosphate (d18:1(14Z)) Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid that modulates a vast array of cellular processes, including cell proliferation, migration, survival, and differentiation. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5. The specific isomer of S1P, defined by the geometry and position of the double bond in its hydrocarbon tail, can influence its binding affinity and subsequent signaling outcomes at these receptors.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities (Kd) of Sphingosine-1-phosphate (d18:1) for human S1P receptors. It is crucial to reiterate that this data likely pertains to the more extensively studied trans-isomer.

| Receptor | Ligand | Binding Affinity (Kd) | Assay Type | Cell Line | Reference |

| S1P₂ | S1P (d18:1) | 27 nM | Radioligand Binding | CHO | [1] |

| S1P₃ | S1P (d18:1) | 23 nM | Radioligand Binding | CHO | [1] |

| S1P₄ | S1P (d18:1) | 63 nM | Radioligand Binding | CHO | [1] |

Note: Specific quantitative binding data for S1P (d18:1(14Z)) for S1P₁, S1P₂, S1P₃, S1P₄, and S1P₅ is not currently available in peer-reviewed literature. The data presented is for the general d18:1 S1P, which is presumed to be the trans-isomer.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of unlabeled S1P (d18:1(14Z)) for S1P receptors using a radiolabeled S1P ligand, such as [³²P]S1P or [³³P]S1P.

Materials:

-

Cell membranes prepared from a cell line overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).

-

Radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P).

-

Unlabeled S1P (d18:1(14Z)) of high purity.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target S1P receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

50 µL of assay buffer.

-

50 µL of unlabeled S1P (d18:1(14Z)) at various concentrations (for competition curve) or buffer alone (for total binding).

-

50 µL of radiolabeled S1P at a fixed concentration (typically at or below its Kd).

-

50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of unlabeled ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of unlabeled S1P.

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Ki Calculation: Determine the IC₅₀ value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to S1P receptors upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

-

Cell membranes prepared from a cell line overexpressing a specific human S1P receptor subtype and the relevant G proteins.

-

[³⁵S]GTPγS.

-

S1P (d18:1(14Z)).

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GTPγS (unlabeled).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following on ice:

-

50 µL of assay buffer containing GDP (typically 10-30 µM).

-

50 µL of S1P (d18:1(14Z)) at various concentrations.

-

50 µL of the cell membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Quantify the radioactivity on the filters.

-

Data Analysis:

-

Basal Binding: [³⁵S]GTPγS binding in the absence of an agonist.

-

Agonist-stimulated Binding: [³⁵S]GTPγS binding in the presence of S1P (d18:1(14Z)).

-

Net Stimulated Binding: Subtract basal binding from agonist-stimulated binding.

-

EC₅₀ Determination: Plot the net stimulated binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

S1P Receptor Signaling Pathways

Upon activation by S1P, the five S1P receptor subtypes couple to distinct heterotrimeric G proteins, initiating a variety of downstream signaling cascades.

S1P₁ Signaling Pathway

S1P₁ exclusively couples to the Gαi family of G proteins.

S1P₂ Signaling Pathway

S1P₂ couples to Gαi, Gαq, and Gα₁₂/₁₃ proteins, leading to diverse cellular responses.

S1P₃ Signaling Pathway

Similar to S1P₂, S1P₃ couples to Gαi, Gαq, and Gα₁₂/₁₃ proteins.

S1P₄ Signaling Pathway

S1P₄ couples to Gαi and Gα₁₂/₁₃ proteins.

S1P₅ Signaling Pathway

S1P₅ also couples to Gαi and Gα₁₂/₁₃ proteins.

Conclusion

The interaction of Sphingosine-1-phosphate with its receptors is a complex and highly regulated process that is fundamental to numerous physiological and pathological states. While the binding characteristics of the common d18:1(4E) S1P isomer have been the subject of considerable investigation, the specific binding affinity of the d18:1(14Z) isomer remains an area for future research. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the binding and functional activity of this and other S1P analogues. A deeper understanding of how different S1P isomers differentially engage the S1P receptor family will be invaluable for the development of more selective and potent therapeutic agents targeting this critical signaling axis.

References

A Deep Dive into the Structural Nuances of Sphingosine-1-Phosphate Isomers: S1P (d18:1) vs. S1P (d18:1(14Z))

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, and immune trafficking. Its biological effects are primarily mediated through a family of five G protein-coupled receptors (GPCRs), S1PR1-5. The most abundant and well-studied isoform is S1P (d18:1), characterized by an 18-carbon backbone and a trans double bond at the C4-C5 position. However, the existence of atypical isomers, such as S1P (d18:1(14Z)), which possesses a cis double bond at the C14-C15 position, presents a new layer of complexity in understanding S1P signaling. This technical guide provides a comprehensive analysis of the structural differences between S1P (d18:1) and S1P (d18:1(14Z)), exploring the potential implications of these differences on their physicochemical properties, receptor binding, and biological activity. While extensive research has elucidated the role of S1P (d18:1), data on S1P (d18:1(14Z)) remains limited. This guide will therefore leverage the foundational knowledge of lipid biochemistry and atypical sphingolipid biology to infer the potential functional divergence of this less-studied isomer, highlighting critical knowledge gaps and suggesting future research directions.

Introduction

Sphingosine-1-phosphate is a bioactive lipid mediator that plays a pivotal role in numerous cellular functions.[1] The canonical S1P molecule, S1P (d18:1), is generated through the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[2] It is released into the extracellular environment and signals in a paracrine or autocrine manner by binding to its cognate S1P receptors.[3] This signaling cascade is crucial for processes such as lymphocyte trafficking, endothelial barrier function, and cardiovascular development.[4][5]

The discovery of atypical sphingolipids, including isomers of S1P, has opened new avenues of investigation into the specificity and regulation of sphingolipid signaling.[6] S1P (d18:1(14Z)) represents one such atypical isomer, distinguished from the canonical form by the location and stereochemistry of its double bond.[6] Such subtle structural modifications in lipids can lead to profound changes in their biophysical properties and biological functions.[7] This guide will dissect the structural disparities between these two S1P isomers and discuss their potential impact on the molecular mechanisms of S1P signaling.

Structural and Physicochemical Properties

The fundamental difference between S1P (d18:1) and S1P (d18:1(14Z)) lies in the position and configuration of the double bond within their 18-carbon sphingoid backbone.

-

S1P (d18:1): Features a trans (E) double bond at the C4-C5 position . This configuration results in a relatively linear and rigid hydrocarbon chain.

-

S1P (d18:1(14Z)): Contains a cis (Z) double bond at the C14-C15 position . The cis configuration introduces a distinct kink in the aliphatic tail.[6]

These structural variations are expected to influence their physicochemical properties, although experimental data for S1P (d18:1(14Z)) is scarce.

| Property | S1P (d18:1) | S1P (d18:1(14Z)) | Reference(s) |

| Molecular Formula | C₁₈H₃₈NO₅P | C₁₈H₃₈NO₅P | [6][8] |

| Molecular Weight | 379.5 g/mol | 379.5 g/mol | [6][8] |

| Double Bond Position | C4-C5 | C14-C15 | [6][8] |

| Double Bond Geometry | trans (E) | cis (Z) | [6][8] |

| Predicted Conformation | Relatively linear | Kinked acyl chain | |

| Formal Name | 2S-amino-4E-octadecene-1,3R-diol 1-(dihydrogen phosphate) | (2S,3R,Z)-2-amino-3-hydroxyoctadec-14-en-1-yl dihydrogen phosphate | [6][8] |

The presence of a cis double bond in S1P (d18:1(14Z)) is predicted to increase the cross-sectional area of the lipid tail and decrease its packing efficiency within lipid bilayers compared to the more linear trans isomer. This could affect membrane fluidity and the partitioning of the molecule into different membrane microdomains.

Signaling Pathways

S1P (d18:1) is known to activate all five S1P receptors (S1PR1-5), which couple to various G proteins to initiate downstream signaling cascades. The specific G protein coupling determines the cellular response.

While it is plausible that S1P (d18:1(14Z)) also interacts with S1P receptors, the altered conformation of its hydrophobic tail could lead to differential binding affinities and receptor activation profiles. The kink introduced by the cis double bond might sterically hinder optimal interaction with the receptor's binding pocket, potentially leading to reduced potency or altered G protein coupling. However, without experimental data, this remains speculative.

Experimental Protocols

Distinguishing and characterizing the biological activities of S1P isomers require specific and sensitive analytical and functional assays.

Analytical Methods: Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sphingolipids.

Objective: To separate and quantify S1P (d18:1) and S1P (d18:1(14Z)) in biological samples.

Methodology:

-

Lipid Extraction: Lipids are extracted from plasma, cells, or tissues using a modified Bligh-Dyer or Folch method.

-

Internal Standard: A deuterated or C17-based S1P internal standard is added to the sample prior to extraction to account for variations in extraction efficiency and instrument response.

-

Chromatographic Separation: Reversed-phase liquid chromatography is employed to separate the isomers. The difference in hydrophobicity and shape due to the double bond position and geometry should allow for their chromatographic resolution.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. The precursor ion for both isomers is m/z 380.3, and characteristic product ions (e.g., m/z 264.3) are monitored.

Functional Assays: Receptor Binding and Activation

Objective: To determine the binding affinity and functional activity of S1P (d18:1) and S1P (d18:1(14Z)) at S1P receptors.

4.2.1. Competitive Radioligand Binding Assay

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing a specific S1P receptor subtype are prepared.

-

Assay Buffer: A suitable binding buffer containing protease inhibitors is used.

-

Radioligand: A radiolabeled S1P analog (e.g., [³²P]S1P or [³H]S1P) is used at a concentration near its Kd.

-

Competition: Increasing concentrations of unlabeled S1P (d18:1) or S1P (d18:1(14Z)) are incubated with the membranes and the radioligand.

-

Detection: The amount of bound radioligand is measured by scintillation counting or phosphorimaging.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

4.2.2. GTPγS Binding Assay

Methodology:

-

Principle: This assay measures the activation of G proteins by agonist-bound GPCRs.

-

Procedure: Receptor-expressing membranes are incubated with the S1P isomer of interest and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Detection: The amount of [³⁵S]GTPγS bound to G proteins is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Emax values for each isomer.

Discussion and Future Directions

The structural disparity between S1P (d18:1) and the atypical isomer S1P (d18:1(14Z)) is significant and likely translates to functional differences. The kink in the acyl chain of S1P (d18:1(14Z)) may alter its interaction with S1P receptors, potentially leading to:

-

Altered Receptor Affinity and Selectivity: The (14Z) isomer might exhibit a different binding affinity profile across the five S1P receptors compared to the canonical (d18:1) form.

-

Biased Agonism: The conformational difference could induce a distinct receptor conformation upon binding, leading to preferential activation of certain downstream signaling pathways over others (biased agonism).

-

Distinct Physiological Roles: Given the diverse functions of S1P signaling, any alteration in receptor activation could have significant physiological consequences.

Currently, the biological relevance of S1P (d18:1(14Z)) is largely unknown. Future research should focus on:

-

Synthesis and Characterization: The chemical synthesis of S1P (d18:1(14Z)) is a prerequisite for detailed biological studies.

-

In Vitro Pharmacology: A comprehensive pharmacological profiling of S1P (d18:1(14Z)) at all S1P receptor subtypes is necessary to determine its binding affinities, potency, and efficacy.

-

Cellular Studies: Investigating the effects of S1P (d18:1(14Z)) on various cellular processes, such as cell migration, proliferation, and barrier function, in comparison to S1P (d18:1).

-

In Vivo Studies: Exploring the physiological and pathological roles of S1P (d18:1(14Z)) in relevant animal models.

Conclusion

The structural difference between S1P (d18:1) and S1P (d18:1(14Z)), centered on the position and geometry of a single double bond, underscores the exquisite specificity of lipid-mediated signaling. While S1P (d18:1) is a well-characterized signaling molecule, its atypical isomer, S1P (d18:1(14Z)), represents a significant knowledge gap in the field of sphingolipid biology. The inferred structural and functional consequences outlined in this guide provide a framework for future investigations. A deeper understanding of the biological roles of atypical S1P isomers will not only enhance our fundamental knowledge of lipid signaling but may also pave the way for the development of novel therapeutic agents that can selectively modulate S1P receptor activity.

References

- 1. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for Sphingosine 1-phosphate (HMDB0000277) [hmdb.ca]

- 5. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 7. Effect of double bond geometry in sphingosine base on the antioxidant function of sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LIPID MAPS [lipidmaps.org]

An In-depth Technical Guide to the Physiological Concentration and Signaling of Sphingosine-1-Phosphate (d18:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a pivotal role in a myriad of physiological and pathological processes. As a ligand for a family of five G protein-coupled receptors (GPCRs), S1P is a critical regulator of cellular proliferation, migration, survival, and differentiation. The d18:1 isoform of S1P is the most abundant and extensively studied species in mammals. This technical guide provides a comprehensive overview of the physiological concentrations of S1P (d18:1) in various biological matrices, detailed methodologies for its quantification, and an in-depth look at its complex signaling pathways.

Physiological Concentrations of Sphingosine-1-Phosphate (d18:1)

The concentration of S1P is tightly regulated and compartmentalized, creating concentration gradients that are essential for its signaling functions. The d18:1 isoform is the predominant form of S1P in circulation.

S1P (d18:1) Concentration in Human Plasma and Serum

S1P levels are significantly higher in blood than in tissues, a gradient crucial for processes like lymphocyte trafficking. It is important to note that S1P concentrations in serum are generally higher than in plasma due to the release of S1P from platelets during the coagulation process.

| Biological Matrix | Concentration Range (µM) | Key Considerations |

| Human Plasma | 0.1 - 1.2[1][2] | Concentrations can vary depending on the anticoagulant used and processing conditions.[2] |

| Human Serum | 0.5 - 1.8[2] | Higher concentration due to platelet activation and S1P release during clotting.[2] |

S1P (d18:1) Concentration in Tissues

Quantifying S1P in solid tissues is more challenging, and reported values can vary. The data below represents typical concentrations found in mammalian tissues, with d18:1 being the major isoform.

| Tissue | Concentration Range (pmol/mg tissue or protein) | Reference Species |

| Kidney | 0.3 - 0.5 pmol/mg protein[3] | Mouse |

| Spleen | Variable, with gradients observed[4] | Mouse |

| Brain | Low, with regional differences | Mouse[5] |

| Pancreas | Alterations observed in disease states[6] | Not specified |

Experimental Protocols for S1P (d18:1) Quantification

Accurate and sensitive quantification of S1P is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction from Solid Tissues

A robust extraction method is critical for accurate S1P quantification from complex tissue matrices.

Materials:

-

Tissue sample (frozen)

-

Homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors)[1]

-

Homogenizer (e.g., bead beater, Dounce homogenizer, or sonicator)

-

Internal Standard (IS) (e.g., C17-S1P or d7-S1P)

-

Extraction solvents: Methanol (MeOH), Chloroform (CHCl₃), Hydrochloric acid (HCl)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream or vacuum concentrator)

-

Reconstitution solvent (e.g., MeOH:CHCl₃, 4:1, v/v)

Protocol:

-

Homogenization:

-

Thaw the frozen tissue sample on ice.

-

Weigh a small piece of tissue (e.g., 10-50 mg).

-

Add ice-cold homogenization buffer.

-

Homogenize the tissue thoroughly until no visible particles remain. Keep the sample on ice to prevent degradation.

-

-

Protein Quantification:

-

Take an aliquot of the homogenate for protein concentration determination (e.g., using a Bradford or BCA assay) to normalize S1P levels.

-

-

Lipid Extraction:

-

To a known amount of tissue homogenate, add the internal standard (IS) to correct for extraction efficiency and matrix effects.

-

Add a mixture of ice-cold methanol and chloroform, often with a small amount of acid (e.g., HCl) to facilitate the extraction of the zwitterionic S1P.[7] A common ratio is a modified Folch extraction.

-

Vortex the mixture vigorously for several minutes.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a small, precise volume of reconstitution solvent suitable for LC-MS/MS analysis.

-

LC-MS/MS Analysis of S1P (d18:1)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) with an electrospray ionization (ESI) source.

LC Conditions (Typical):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute S1P.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for standard HPLC).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

S1P (d18:1): Precursor ion (Q1) m/z 380.3 → Product ion (Q3) m/z 264.2.

-

C17-S1P (IS): Precursor ion (Q1) m/z 366.3 → Product ion (Q3) m/z 250.2.

-

d7-S1P (IS): Precursor ion (Q1) m/z 387.3 → Product ion (Q3) m/z 271.2.

-

-

Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

Sphingosine-1-Phosphate Signaling Pathways

S1P exerts its diverse biological effects by binding to five specific S1P receptors (S1PR1-5). These receptors couple to various heterotrimeric G proteins, initiating distinct downstream signaling cascades.

Caption: Overview of S1P signaling through S1PR1, S1PR2, and S1PR3.

S1PR1 Signaling: S1PR1 couples exclusively to the Gi family of G proteins. Activation of S1PR1 leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, promoting cell survival and proliferation. It also activates the small GTPase Rac1, which is crucial for cell migration.

S1PR2 Signaling: S1PR2 exhibits broader coupling, primarily to Gα12/13 and Gαq. The Gα12/13 pathway activates RhoA and its downstream effector ROCK, leading to cytoskeletal rearrangements and often inhibiting cell migration. The Gαq pathway activates Phospholipase C (PLC), which is involved in calcium signaling and protein kinase C activation.

S1PR3 Signaling: S1PR3 is also promiscuous in its G protein coupling, interacting with Gi, Gq, and G12/13. This allows S1PR3 to mediate a wide range of cellular responses, including those promoting both migration (via Gi/Rac1) and cytoskeletal changes (via Gq/PLC and G12/13/RhoA).

Experimental Workflow for S1P Quantification

The following diagram illustrates a typical workflow for the quantification of S1P (d18:1) from biological samples using LC-MS/MS.

Caption: A standard workflow for S1P (d18:1) quantification.

This workflow outlines the key steps from sample collection to the final determination of S1P concentration. The inclusion of an internal standard early in the process is crucial for correcting analytical variability. The use of a calibration curve with known concentrations of S1P allows for accurate quantification of the analyte in the biological sample.

Conclusion